
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, diethyl ester is a chemical compound belonging to the benzopyran family This compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, diethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with hydroxyl groups.
Substitution: Halogenated or nitrated benzopyran derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, diethyl ester involves its interaction with specific molecular targets and pathways. The oxo group and ester functionalities play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Carbethoxycoumarin: This compound has a similar benzopyran structure with an ethyl ester group at the 3 position.
2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-: This compound features hydroxyl groups at the 7 and 8 positions and a nitrile group at the 3 position.
2H-1-Benzopyran-3-carboxylic acid, 6,7-dihydroxy-2-oxo-: This compound has hydroxyl groups at the 6 and 7 positions and a carboxylic acid group at the 3 position.
Uniqueness
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-, diethyl ester is unique due to the presence of two ester groups at the 3 and 6 positions, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the benzopyran core structure makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
6468-67-3 |
|---|---|
Fórmula molecular |
C15H14O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
diethyl 2-oxochromene-3,6-dicarboxylate |
InChI |
InChI=1S/C15H14O6/c1-3-19-13(16)9-5-6-12-10(7-9)8-11(15(18)21-12)14(17)20-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
GRJOBAYMDRKDBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


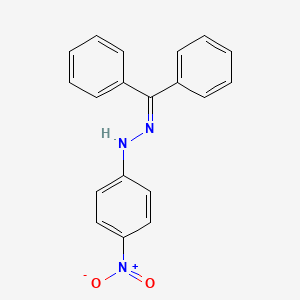
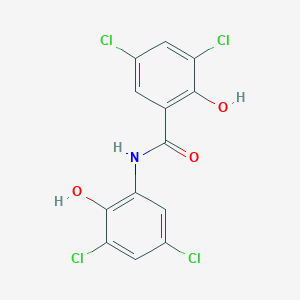
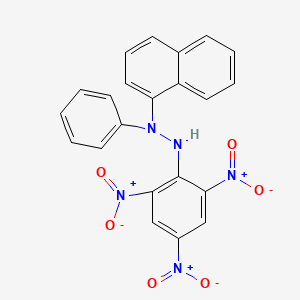

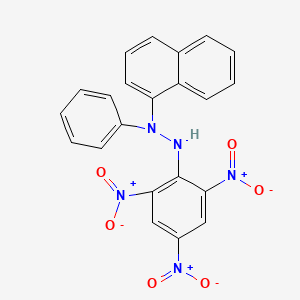
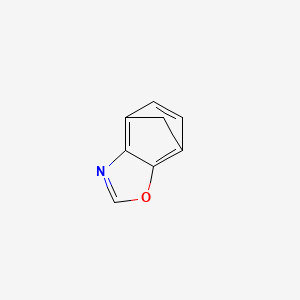

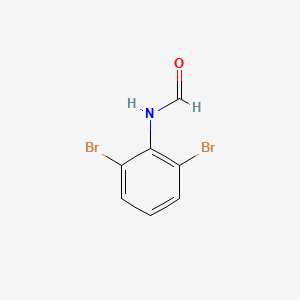


![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)

![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
